7-Bromoheptanoic acid

Beschreibung

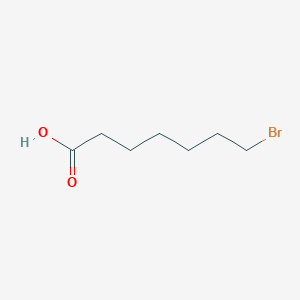

Structure

2D Structure

Eigenschaften

IUPAC Name |

7-bromoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPQXFFMVVPIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184584 | |

| Record name | 7-Bromoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30515-28-7 | |

| Record name | 7-Bromoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30515-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030515287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 7-bromoheptanoic acid, offering precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

The ¹H NMR spectrum of this compound presents a series of signals characteristic of its aliphatic chain structure. The chemical shifts (δ) are influenced by the proximity of protons to the electron-withdrawing bromine atom and the carboxylic acid group. Protons closer to these functional groups are deshielded and resonate at a higher frequency (further downfield).

The proton assignments are as follows: The methylene (B1212753) group adjacent to the bromine atom (H-7) appears as a triplet at approximately 3.40 ppm. The methylene group alpha to the carbonyl group (H-2) is observed as a triplet around 2.35 ppm. The remaining methylene groups (H-3, H-4, H-5, H-6) produce overlapping multiplets in the upfield region of the spectrum, typically between 1.3 and 1.9 ppm. The acidic proton of the carboxyl group (-COOH) is often broad and can appear over a wide range of chemical shifts, but is typically observed far downfield, often above 11 ppm, and is readily exchanged with deuterium (B1214612) oxide (D₂O).

Table 1: Representative ¹H NMR Data for this compound (based on typical chemical shifts in CDCl₃)

| Proton Assignment (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 (-CH₂Br) | ~3.40 | Triplet (t) | ~6.8 |

| H-2 (-CH₂COOH) | ~2.35 | Triplet (t) | ~7.5 |

| H-6 (-CH₂CH₂Br) | ~1.85 | Quintet (p) | ~7.1 |

| H-3 (-CH₂CH₂COOH) | ~1.64 | Quintet (p) | ~7.5 |

| H-4, H-5 (-(CH₂)₂-) | ~1.43 | Multiplet (m) | - |

| -COOH | >11.0 | Singlet (s, broad) | - |

In the ¹³C NMR spectrum, the carbon atoms of this compound are well-resolved. The carbon of the carboxyl group (C-1) is the most deshielded, appearing significantly downfield at approximately 180 ppm. The carbon atom bonded to the bromine (C-7) is found at around 33-34 ppm. The remaining methylene carbons of the aliphatic chain are observed in the 24-34 ppm range. The specific assignments can be confirmed using two-dimensional NMR techniques.

Table 2: Representative ¹³C NMR Data for this compound (based on typical chemical shifts in CDCl₃)

| Carbon Assignment (Position) | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-COOH) | ~180.1 |

| C-2 (-CH₂COOH) | ~33.8 |

| C-7 (-CH₂Br) | ~33.7 |

| C-6 (-CH₂CH₂Br) | ~32.3 |

| C-4 (-(CH₂)₃-) | ~28.2 |

| C-5 (-(CH₂)₂-) | ~27.8 |

| C-3 (-CH₂CH₂COOH) | ~24.4 |

In modern chemical research, one-dimensional NMR is often supplemented with advanced two-dimensional (2D) techniques for the unambiguous structural elucidation of more complex molecules derived from this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for confirming connectivity and assigning all proton and carbon signals definitively.

For instance, in a study investigating the biosynthesis of bartolosides, this compound was supplied to cultures of the cyanobacterium Synechocystis salina. nih.gov This resulted in the formation of novel monoesters and diesters of bartolosides. The precise structures of these new, complex natural product derivatives were determined through extensive 1D and 2D NMR analyses, demonstrating the power of these techniques to characterize products from biotransformations. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's weight, elemental formula, and structure.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of this compound, which allows for the calculation of its precise elemental formula. This high degree of accuracy is vital for distinguishing between compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass of this compound (C₇H₁₃BrO₂) is 208.00989 Da. nih.govepa.gov HRMS analysis can confirm this mass with a high level of precision (typically within a few parts per million), providing definitive evidence for the compound's elemental formula and confirming its identity. nih.govepa.gov

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for monitoring chemical and biological reactions and identifying the products formed. Its high sensitivity allows for the detection of reactants, intermediates, and products, even at very low concentrations.

A clear application of this is found in the previously mentioned study involving the cyanobacterium S. salina. nih.gov When the organism was fed this compound, crude extracts were analyzed by Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS). This technique was instrumental in identifying the newly formed bartoloside esters, confirming that the supplied this compound had been incorporated into the natural product structures by the organism's enzymatic machinery. nih.gov This demonstrates the utility of MS in identifying novel products from complex biological matrices, a task that would be significantly more challenging with other methods.

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and purity assessment of this compound in research and synthesis. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to determine the purity of this compound and identify any volatile impurities. In this method, the compound is vaporized and separated by gas chromatography based on its boiling point and affinity for the stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Commercial suppliers often use GC to specify the purity of this compound, with typical purities being 95.0% or higher. tcichemicals.com The mass spectrum of this compound is characterized by specific ion fragments that are used for its identification.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | m/z Value |

|---|---|

| Top Peak | 60 |

| 2nd Highest Peak | 69 |

| 3rd Highest Peak | 60 |

Data sourced from NIST records available on PubChem. nih.gov

High-Performance Liquid Chromatography (HPLC) for Product Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound, particularly for isolating the compound from non-volatile impurities or reaction byproducts. sielc.com Reverse-phase (RP) HPLC is a commonly employed method for this compound.

In a typical RP-HPLC setup, this compound is passed through a column with a nonpolar stationary phase. sielc.com A polar mobile phase is used to elute the compound, with separation based on its hydrophobicity. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring subsequent analysis by mass spectrometry, the phosphoric acid in the mobile phase is typically replaced with a volatile alternative like formic acid. sielc.com

Table 2: Example HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Detection | Mass Spectrometry (MS) compatible with formic acid substitution |

This method allows for the effective separation and analysis of this compound. sielc.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure of this compound by probing the vibrational motions of its covalent bonds. msu.eduhoriba.com Each functional group within the molecule has characteristic vibrational frequencies, allowing for structural confirmation and functional group identification. s-a-s.org

Characteristic Vibrational Modes and Functional Group Identification

The structure of this compound contains a carboxylic acid group, a polymethylene chain, and a terminal carbon-bromine bond. Each of these moieties gives rise to distinct peaks in IR and Raman spectra.

For a vibration to be IR active, it must cause a change in the molecule's dipole moment. msu.edu For a vibration to be Raman active, it must cause a change in the molecule's polarizability. These selection rules mean that IR and Raman spectroscopy are often complementary.

The key functional groups and their expected vibrational modes are:

Carboxylic Acid (-COOH): This group is characterized by a very strong and broad O-H stretching vibration in the IR spectrum. The carbonyl (C=O) stretch gives rise to a very intense absorption in the IR and a strong band in the Raman spectrum.

Alkyl Chain (-CH₂-): The methylene groups in the seven-carbon chain produce characteristic C-H stretching and bending (scissoring, rocking) vibrations. libretexts.org

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration occurs at a lower frequency, typically in the fingerprint region of the spectrum (below 1300 cm⁻¹), which is useful for confirming the presence of the bromine atom. libretexts.org

Table 3: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

|---|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) | Strong | Weak |

| Alkyl (C-H) | Stretching | 2850 - 2960 | Medium-Strong | Medium-Strong |

| Carbonyl (C=O) | Stretching | 1700 - 1725 | Very Strong | Strong |

| Alkyl (CH₂) | Bending (Scissoring) | 1450 - 1470 | Medium | Medium |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Strong | Medium |

| Carboxylic Acid (O-H) | Bending | 920 - 960 (broad) | Medium | Weak |

Computational Chemistry and Theoretical Studies on 7 Bromoheptanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 7-bromoheptanoic acid.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to predict their properties. For this compound, DFT calculations could provide valuable insights into its reactivity. By determining properties such as ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's susceptibility to nucleophilic or electrophilic attack.

Furthermore, DFT can be used to calculate local reactivity descriptors, such as Fukui functions and local softness. These indices pinpoint the specific atoms within the this compound molecule that are most likely to participate in a chemical reaction. For example, the carbon atom bonded to the bromine (C7) is expected to be a primary electrophilic site, susceptible to nucleophilic attack, while the carbonyl oxygen of the carboxylic acid group would be a primary nucleophilic site.

Illustrative Data Table of DFT-Calculated Global Reactivity Descriptors (Conceptual)

This table presents hypothetical global reactivity descriptors for this compound, calculated using a common DFT functional like B3LYP. Such data would be crucial in comparing its reactivity to other haloalkanoic acids.

| Descriptor | Symbol | Hypothetical Value (eV) | Interpretation |

| Ionization Potential | I | 9.8 | Energy required to remove an electron. |

| Electron Affinity | A | 1.2 | Energy released when an electron is added. |

| Electronegativity | χ | 5.5 | Tendency to attract electrons. |

| Chemical Hardness | η | 4.3 | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | 3.5 | Global electrophilic nature. |

A significant application of quantum chemical calculations is the modeling of transition states in reaction mechanisms. For this compound, a key reaction is the nucleophilic substitution (S(_N)2) at the carbon atom attached to the bromine. Computational methods can be employed to locate the transition state structure for such a reaction, for example, with a generic nucleophile (Nu⁻).

By modeling the potential energy surface of the reaction, the energy barrier (activation energy) can be calculated. This provides a quantitative prediction of the reaction rate. The geometry of the transition state reveals the concerted mechanism of bond breaking (C-Br) and bond formation (C-Nu). sciforum.netmdpi.com For an S(_N)2 reaction, a trigonal bipyramidal transition state is expected. youtube.com

Computational studies on similar S(_N)2 reactions, such as the reaction of various nucleophiles with methyl chloride, have demonstrated the utility of DFT in elucidating these mechanisms and the influence of solvents on the reaction barriers. sciforum.netmdpi.com Similar studies on this compound would clarify how the long alkyl chain and the terminal carboxylic acid group influence the reaction kinetics.

Illustrative Data Table of a Modeled S(_N)2 Reaction Transition State

The following table provides hypothetical data for a transition state calculation involving this compound and a nucleophile, such as a cyanide ion.

| Parameter | Value | Unit | Description |

| Activation Energy (ΔE‡) | 20.5 | kcal/mol | The energy barrier for the reaction. |

| C-Br bond distance | 2.35 | Å | Elongated bond in the transition state. |

| C-Nu bond distance | 2.20 | Å | Forming bond in the transition state. |

| Nu-C-Br angle | 178 | Degrees | Near-linear arrangement in the transition state. |

| Imaginary Frequency | -250 | cm⁻¹ | Confirms the structure as a true transition state. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. These simulations can provide detailed information about the conformational dynamics and solvation of this compound.

MD simulations can be used to model this compound in various solvents, such as water or organic solvents, to understand how the solvent molecules arrange around the solute and influence its conformation. rsc.orgresearchgate.net The simulations would reveal the nature of hydrogen bonding between the carboxylic acid group and protic solvents, as well as the hydrophobic interactions of the alkyl chain.

By tracking the atomic positions over time, MD simulations can explore the accessible conformations of the flexible heptyl chain of this compound. Analysis of the dihedral angles along the carbon backbone would reveal the preferred conformations (e.g., extended vs. folded) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. Studies on other carboxylic acids, like acetic acid, have shown that the conformational equilibrium can be significantly affected by the solvent environment. nih.gov

Illustrative Data Table of Conformational Analysis from MD Simulations

This table shows hypothetical results from an MD simulation of this compound in water, highlighting key conformational and solvation properties.

| Property | Hypothetical Value | Description |

| End-to-end distance (Br to COOH) | 8.5 ± 1.2 Å | Average distance between the ends of the molecule. |

| Radius of Gyration | 3.1 ± 0.4 Å | A measure of the molecule's compactness. |

| Number of water molecules in the first solvation shell of COOH | 4.5 | Indicates the extent of hydrogen bonding. |

| Dominant C-C-C-C dihedral angle | 180° (trans) | Suggests a preference for an extended conformation. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their structural features.

While no specific QSPR models for this compound are reported in the literature, this methodology could be applied to a series of related bromoalkanoic acids to predict their reaction rates and selectivity. In a QSPR study, a dataset of compounds with known experimental properties (e.g., reaction rate constants) is used to build a mathematical model.

The model correlates the property of interest with various molecular descriptors, which are numerical representations of the molecules' structural and electronic features. These descriptors can be calculated from the molecular structure and include constitutional, topological, geometric, and quantum-chemical parameters. researchgate.net For a series of bromoalkanoic acids, descriptors could include the chain length, steric parameters, and electronic properties of the reaction center.

A successful QSPR model could then be used to predict the reaction rates of other bromoalkanoic acids, including this compound, without the need for experimental measurements. This would be particularly useful for screening large numbers of compounds or for designing molecules with desired reactivity.

Illustrative Data Table of a Hypothetical QSPR Model for Reaction Rate Constants

This table illustrates a hypothetical linear QSPR equation for predicting the logarithm of the rate constant (log k) for a reaction of bromoalkanoic acids.

| Descriptor | Coefficient | Description |

| Intercept | 1.2 | Baseline reactivity. |

| Carbon Chain Length | -0.05 | Negative effect of chain length on the rate. |

| Steric Hindrance Parameter (e.g., Taft's Es) | 0.8 | Effect of steric bulk around the reaction center. |

| LUMO Energy | -0.3 | Lower LUMO energy correlates with a higher rate. |

| Model Equation | log k = 1.2 - 0.05(Chain Length) + 0.8(Es) - 0.3*(LUMO) | |

| Model Statistics | R² = 0.92, Q² = 0.85 | High R² and Q² values would indicate a robust and predictive model. |

Predictive Modeling of Reaction Outcomes

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including those involving this compound. Predictive modeling, in this context, involves the use of computer algorithms and statistical techniques to forecast the products, yields, and even reaction rates of chemical transformations under various conditions. These models are built upon large datasets of known reactions and leverage principles of quantum mechanics, molecular mechanics, and data science to make informed predictions about unknown reactions.

The primary goal of predictive modeling for a compound like this compound is to accelerate research and development by reducing the need for extensive, time-consuming, and often costly laboratory experimentation. By simulating reactions computationally, chemists can screen a wide range of potential reactants, catalysts, and conditions to identify the most promising pathways for desired transformations.

Methodologies in Predictive Modeling

Several computational methodologies are employed to predict reaction outcomes. These can be broadly categorized into rule-based systems, machine learning models, and quantum mechanics-based approaches.

Rule-Based Systems: These were among the earliest approaches to reaction prediction. They rely on a manually curated set of reaction rules and templates derived from known organic chemistry transformations. For this compound, a rule-based system would identify the two primary reactive sites: the carboxylic acid group and the carbon-bromine bond. The system would then apply known reaction templates for these functional groups to predict potential products. For instance, it might predict esterification at the carboxylic acid or nucleophilic substitution at the bromine-bearing carbon.

Machine Learning Models: More recently, machine learning (ML) and artificial intelligence (AI) have revolutionized the field of reaction prediction. appliedclinicaltrialsonline.com These models are trained on vast databases of chemical reactions, learning the complex patterns and relationships between reactants, reagents, solvents, and products. nih.gov A key advantage of ML models is their ability to learn from data and make predictions for reactions that may not be explicitly covered by predefined rules. acs.orgmit.eduresearchgate.netsemanticscholar.org For this compound, an ML model could predict the major product of a reaction by analyzing the molecule's features and comparing them to the vast number of reactions it has been trained on. acs.orgmit.eduresearchgate.netsemanticscholar.org These models can also predict suitable reaction conditions, such as temperature and catalysts. nih.gov

Quantum Mechanics (QM) Methods: QM calculations provide a fundamental, first-principles approach to understanding chemical reactivity. By solving the Schrödinger equation for a given set of molecules, QM methods can calculate the energies of reactants, transition states, and products. This information can be used to determine the thermodynamic and kinetic feasibility of a reaction pathway. For this compound, QM calculations could be used to model the reaction mechanism of, for example, its cyclization to form a lactone, providing detailed insights into the energy barriers and intermediates involved.

Predictive Modeling of this compound Reactions

While specific, detailed predictive modeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of existing models can be applied to understand its potential reactivity. The bifunctional nature of this compound, with a carboxylic acid at one end and a bromoalkane at the other, presents an interesting case for predictive modeling, as there can be competition between the two reactive sites.

A hypothetical predictive modeling study on this compound might involve the following steps:

Data Compilation: A dataset of reactions involving similar long-chain bromoalkanoic acids would be compiled from chemical literature and databases.

Model Training: A machine learning model, such as a neural network, would be trained on this dataset. The model would learn to correlate the molecular features of the reactants and the reaction conditions with the observed products.

Prediction: The trained model would then be used to predict the outcomes of new, unobserved reactions of this compound. For example, it could predict the product of the reaction of this compound with a multifunctional nucleophile.

Illustrative Data for a Predictive Model

The following table illustrates the type of data that would be used to train a machine learning model for predicting the outcome of a reaction involving this compound.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Major Product |

| This compound | Sodium hydroxide | Water | 100 | 7-Hydroxyheptanoic acid |

| This compound | Ethanol | Sulfuric acid (cat.) | 80 | Ethyl 7-bromoheptanoate |

| This compound | Ammonia | None | 150 | 7-Aminoheptanoic acid |

| This compound | Sodium cyanide | DMSO | 90 | 8-Cyanoheptanoic acid |

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models represent another important facet of predictive modeling. nih.govnih.govmdpi.com While often associated with predicting the biological activity of molecules, QSAR principles can also be applied to predict chemical reactivity. In this context, a QSAR model would seek to establish a mathematical relationship between the structural or physicochemical properties of a series of related compounds and their observed reactivity in a particular transformation.

For a series of ω-bromoalkanoic acids, a QSAR study could be designed to predict their rate of intramolecular cyclization to form lactones. The model would use calculated molecular descriptors (such as bond lengths, bond angles, partial atomic charges, and steric parameters) as independent variables and the experimentally determined reaction rate as the dependent variable. Such a model could help in understanding the factors that influence the reactivity of these compounds and in designing new derivatives with desired properties.

Challenges and Future Outlook

Despite the significant progress in predictive modeling of reaction outcomes, several challenges remain. The accuracy of the predictions is highly dependent on the quality and quantity of the training data. Reactions with novel mechanisms or involving highly complex molecules can be difficult to predict accurately. Furthermore, predicting the influence of subtle changes in reaction conditions, such as the presence of trace impurities, remains a significant hurdle.

The future of predictive modeling in chemistry is likely to involve the integration of different computational approaches. Hybrid models that combine the strengths of rule-based systems, machine learning, and quantum mechanics are expected to provide more accurate and reliable predictions. As computational power continues to increase and new algorithms are developed, the predictive modeling of reaction outcomes for compounds like this compound will become an increasingly indispensable tool for chemical research and discovery.

Applications in Biological and Biomedical Research

Enzyme Inhibition Studies

Enzyme Inhibition Studies

7-Bromoheptanoic acid has been utilized as a foundational component in the synthesis of potent enzyme inhibitors, which are critical tools for studying cellular pathways and for developing new therapeutic strategies.

This compound is a documented building block in the synthesis of inhibitors targeting Nicotinamide (B372718) Phosphoribosyltransferase (Nampt), a key enzyme in the NAD+ salvage pathway. caymanchem.combiomol.com It has been specifically used in the creation of azide-based Nampt inhibitors. caymanchem.commedchemexpress.com The synthesis leverages the terminal bromine for nucleophilic substitution, allowing for the introduction of an azide (B81097) group, which can then participate in "click chemistry" reactions to link the heptanoic acid chain to other molecular fragments, ultimately forming the final inhibitor. caymanchem.com

Nampt is a critical enzyme for cellular metabolism, as it catalyzes the rate-limiting step in the salvage pathway that regenerates nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govmdpi.com NAD+ is an essential cofactor for a multitude of cellular processes, including energy production, DNA repair, and signaling. nih.govnih.gov Cancer cells, with their high metabolic demands, are particularly dependent on the NAD+ supply, and often overexpress Nampt. nih.govmdpi.com

Inhibitors of Nampt disrupt this crucial metabolic pathway, leading to a depletion of intracellular NAD+ levels. nih.gov This NAD+ depletion has several downstream effects that contribute to the anticancer properties of these inhibitors:

Impaired Energy Metabolism: Reduced NAD+ levels hinder ATP production, starving cancer cells of the energy required for their rapid proliferation and survival. nih.gov

Inhibition of DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes vital for DNA repair. Nampt inhibition, by reducing NAD+ availability, can impair the ability of cancer cells to repair DNA damage, leading to the accumulation of lethal mutations and apoptosis. nih.gov

Sirtuin Dysregulation: Sirtuins, a class of NAD+-dependent deacetylases, are involved in regulating gene expression, stress responses, and metabolism. Their activity is curtailed by the drop in NAD+ levels caused by Nampt inhibitors. nih.gov

The cytotoxic effects of Nampt inhibitors are often more pronounced in tumor cells compared to normal cells due to the tumors' heightened reliance on the NAD+ salvage pathway. mdpi.com

Table 1: Impact of Nampt Inhibition on Cellular Processes

| Cellular Process | Effect of Nampt Inhibition | Consequence for Cancer Cells |

|---|---|---|

| NAD+ Synthesis | Decreased | Depletion of a critical cofactor |

| Energy Metabolism | Impaired ATP production | Energy crisis and cell death |

| DNA Repair | Reduced PARP activity | Accumulation of DNA damage |

| Sirtuin Activity | Decreased | Dysregulation of gene expression and stress response |

Development of Histone Deacetylase (HDAC) Inhibitors

This compound also plays a role in the development of inhibitors for another important class of enzymes, Histone Deacetylases (HDACs). It has been used in the synthesis of derivatives of Suberoylanilide Hydroxamic Acid (SAHA), a well-known HDAC inhibitor. caymanchem.commedchemexpress.com The heptanoic acid chain can serve as a linker region in these inhibitors, connecting the zinc-binding group to the "cap" group that interacts with the surface of the enzyme.

Histone deacetylases are enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.gov The acetylation state of histones is a key epigenetic mechanism that regulates chromatin structure and gene expression. researchgate.net Deacetylation of histones generally leads to a more condensed chromatin structure, which represses gene transcription. researchgate.net

HDACs are often dysregulated in cancer, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation. HDAC inhibitors work by blocking the active site of these enzymes, typically by chelating the zinc ion essential for their catalytic activity. nih.gov This inhibition leads to an accumulation of acetylated histones, which has several important consequences for cancer cells:

Chromatin Relaxation and Gene Reactivation: The increased histone acetylation results in a more open chromatin structure, allowing for the transcription of previously silenced genes. This can include the re-expression of tumor suppressor genes that can induce cell cycle arrest, differentiation, or apoptosis. acs.org

Induction of Apoptosis: HDAC inhibitors can induce programmed cell death through both intrinsic and extrinsic pathways by altering the expression of pro- and anti-apoptotic genes. acs.org

Cell Cycle Arrest: These inhibitors can halt the cell cycle at various checkpoints, preventing cancer cell proliferation. acs.org

Anti-angiogenic Effects: Some HDAC inhibitors have been shown to suppress the formation of new blood vessels, which are essential for tumor growth and metastasis. researchgate.net

By modulating gene expression in this manner, HDAC inhibitors can selectively target cancer cells and are a clinically validated class of anticancer agents.

Table 2: Effects of HDAC Inhibition on Gene Expression and Cancer Cell Fate

| Effect of HDAC Inhibition | Molecular Mechanism | Therapeutic Outcome in Cancer |

|---|---|---|

| Histone Hyperacetylation | Increased acetylation of lysine residues on histones | Chromatin relaxation |

| Gene Reactivation | Transcription of silenced tumor suppressor genes | Cell cycle arrest, apoptosis, differentiation |

| Apoptosis Induction | Altered expression of apoptosis-related genes | Programmed cell death of cancer cells |

| Angiogenesis Inhibition | Downregulation of pro-angiogenic factors | Suppression of tumor growth and metastasis |

Role in Drug Discovery and Pharmaceutical Synthesis

Beyond its use in creating novel enzyme inhibitors, this compound is a key starting material in the synthesis of established pharmaceutical compounds.

Synthesis of N-Heptanoic Acid Tianeptine (B1217405) Disodium (B8443419) Salt

This compound is a crucial reagent for the synthesis of N-Heptanoic Acid Tianeptine Disodium Salt. lookchem.com The synthesis of tianeptine, an atypical antidepressant, involves a nucleophilic substitution reaction where the amine of the tianeptine core displaces the bromide from an ethyl 7-aminoheptanoate intermediate. nih.govsemanticscholar.org This intermediate is derived from this compound. The final step typically involves the hydrolysis of the ester to the carboxylic acid, followed by salt formation to yield the disodium salt. semanticscholar.org

Development of Hydroxamic Acid Derivatives as JHDM Inhibitors

This compound serves as a valuable building block in the synthesis of enzyme inhibitors. nih.gov Its chemical structure is particularly suited for creating derivatives of hydroxamic acids, a class of compounds known for their ability to chelate metal ions within the active sites of metalloenzymes. chempep.com This property has been extensively exploited in the development of inhibitors for various enzymes, including histone deacetylases (HDACs) and Jumonji domain-containing histone demethylases (JHDMs), both of which are significant targets in cancer therapy.

Hydroxamic acid derivatives are a prominent group of scaffolds in medicinal chemistry, largely due to their success as HDAC inhibitors. chempep.com HDACs are enzymes that play a crucial role in regulating gene expression, and their upregulation is observed in several types of cancer. chempep.com this compound can be used to construct the linker or "spacer" region of these inhibitors, connecting the metal-binding hydroxamic acid group to a "cap" group that interacts with the surface of the enzyme. For instance, it has been utilized in the synthesis of derivatives of Suberoylanilide Hydroxamic Acid (SAHA), a known HDAC inhibitor. researchgate.net The bifunctional nature of this compound, with its terminal carboxylic acid and bromo- group, allows for versatile synthetic strategies, such as amide coupling and nucleophilic substitution, to assemble these complex inhibitor molecules. nih.gov The development of novel HDAC inhibitors remains an intense and appealing area in drug discovery, aiming to create more potent and selective anticancer agents. ub.edu

Table 1: Examples of Enzyme Inhibitors Synthesized Using this compound as a Building Block

| Inhibitor Class | Target Enzyme | Therapeutic Area | Role of this compound |

| SAHA Derivatives | Histone Deacetylases (HDACs) | Cancer | Serves as a linker component in the inhibitor's molecular structure. researchgate.net |

| Nampt Inhibitors | Nicotinamide Phosphoribosyltransferase (Nampt) | Cancer | Acts as a versatile building block for inhibitor synthesis. nih.govresearchgate.net |

Use in Peptide Chemistry for Side Chain Modification

The modification of peptide side chains is a critical strategy for enhancing the pharmacological properties of peptide-based drugs, such as improving stability, bioavailability, and target affinity. rsc.org Chemical modification of specific amino acid side-chain functionalities allows for the fine-tuning of a peptide's structure and function. nih.gov this compound, as a bifunctional molecule, is a suitable reagent for such modifications.

Its primary utility in this context lies in its role as an alkylating agent. The bromine atom is a good leaving group, making the heptanoic acid chain susceptible to nucleophilic substitution reactions. nih.gov This allows for the covalent attachment of the seven-carbon chain to nucleophilic amino acid side chains, such as the ε-amino group of lysine or the thiol group of cysteine. Such N-alkylation of lysine side chains is a versatile method for the postsynthetic modification of peptide sequences. nih.gov The reaction can be performed under mild conditions, making it compatible with sensitive peptide functionalities. nih.govnih.gov

Once attached to a peptide, the terminal carboxylic acid of the this compound moiety provides a handle for further functionalization. This could include the attachment of reporter molecules, polyethylene (B3416737) glycol (PEG) chains to increase solubility and circulation time, or other moieties designed to enhance the peptide's therapeutic properties. This approach of using a linker to modify peptides is a fundamental concept in creating peptidomimetics with optimized characteristics for therapeutic or research applications. nih.govbohrium.com

Biochemical Reagent and Probe Development

Use as a Biochemical Reagent in Life Science Research

This compound is classified and utilized as a biochemical reagent in life science research. researchgate.netnih.gov Its utility stems from its bifunctional nature, possessing both a carboxylic acid and an alkyl bromide. This structure allows it to act as a versatile intermediate and building block in the synthesis of more complex molecules used for biological investigation. nih.gov

As a reagent, it is employed in various organic synthesis protocols within a laboratory setting. chemrxiv.org For example, it serves as a starting material for creating enzyme inhibitors and functionalized non-natural amino acids, which are valuable tools for studying protein structure and function. nih.gov The presence of two reactive groups allows for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds for specific research applications. nih.gov

Synthesis of 7-Mercaptoheptanoylthreonine (B1264310) Phosphate (B84403) (HS-HTP) for Methylreductase System Studies

A significant application of this compound is in the chemical synthesis of 7-mercaptoheptanoylthreonine phosphate (HS-HTP). nih.gov This compound is a crucial coenzyme, known as Component B, in the methyl-coenzyme M methylreductase system of methanogenic archaea. nih.gov This enzyme system is responsible for the final step in methane (B114726) formation.

The synthesis of HS-HTP from this compound is a multi-step process. nih.gov Initially, this compound is reacted with thiourea (B124793) to synthesize 7,7'-dithiodiheptanoic acid. nih.gov This disulfide is then condensed with DL-threonine phosphate. nih.gov The resulting product is subsequently reduced to yield the active HS-HTP. nih.gov The availability of a reliable chemical synthesis method for HS-HTP, starting from this compound, is vital for producing sufficient quantities of the coenzyme for detailed biochemical and structural studies of the methylreductase system. nih.gov Research has also confirmed that mercaptoheptanoic acid is a precursor in the biosynthesis of HS-HTP in methanogenic bacteria. nih.gov

Table 2: Key Steps in the Synthesis of HS-HTP from this compound

| Step | Reactants | Product | Significance |

| 1 | This compound, Thiourea | 7,7'-dithiodiheptanoic acid | Formation of the disulfide-linked carbon backbone. nih.gov |

| 2 | 7,7'-dithiodiheptanoic acid, DL-threonine phosphate | N-(7,7'-dithiodiheptanoyl)-DL-threonine phosphate | Coupling of the lipid component to the amino acid. nih.gov |

| 3 | N-(7,7'-dithiodiheptanoyl)-DL-threonine phosphate, Dithiothreitol | 7-Mercaptoheptanoylthreonine phosphate (HS-HTP) | Reduction to the active thiol form of the coenzyme. nih.gov |

Development of PET Probes

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiolabeled probes to visualize and measure biological processes in living subjects. nih.gov The development of novel PET probes is essential for advancing medical diagnostics and research, particularly in oncology and neurology. bohrium.comnih.gov These probes typically consist of a targeting molecule, a radioactive isotope (such as Fluorine-18), and often a linker that connects the two. chempep.com

While direct examples are not prevalent in the reviewed literature, the chemical structure of this compound makes it a suitable candidate for use as a linker in the synthesis of PET probes. Its bifunctional nature allows for a modular design approach. The carboxylic acid end can be coupled to a targeting biomolecule, such as a peptide or an antibody fragment, through stable amide bond formation. rsc.org The alkyl bromide end can then be used for the introduction of the positron-emitting radionuclide. For example, the bromine could be substituted by a functional group that facilitates radiolabeling, or it could be replaced directly in a nucleophilic substitution reaction with a radiohalide. The seven-carbon chain provides spatial separation between the targeting moiety and the radiolabel, which can be crucial to prevent the label from interfering with the biomolecule's binding affinity. This strategy of using linkers is a common and effective method for creating specific, high-affinity PET imaging agents. nih.govnih.gov

Materials Science and Polymer Chemistry Applications

Incorporation into Polymeric Materials

While not typically used as a direct monomer for polyesters, the carbon backbone of 7-bromoheptanoic acid is efficiently incorporated into polyamides, a major class of engineering thermoplastics. The synthetic strategy involves the conversion of the bromo-functional group into an amino group, thereby creating an amino acid monomer that can undergo polymerization.

This transformation is a critical step, as ω-bromoalkanoic acids are valuable industrial precursors for the synthesis of ω-amino acids, which are the monomers for producing certain polyamides. google.com The process begins with the nucleophilic substitution of the bromide ion (Br⁻) with an azide (B81097) salt (e.g., sodium azide) to form 7-azidoheptanoic acid. The azide group is then reduced to a primary amine, yielding 7-aminoheptanoic acid. This monomer can then undergo self-condensation polymerization at elevated temperatures to produce Polyamide 7, also known as Nylon 7.

The resulting polymer, Polyamide 7, possesses properties dictated by the seven-carbon aliphatic chain originating from the this compound precursor. These properties include a specific melting point, tensile strength, and moisture absorption, making it suitable for various applications.

Table 1: Polymerization Pathway from this compound to Polyamide 7

| Step | Reactant | Reagent(s) | Product | Polymerization Method |

|---|---|---|---|---|

| 1 | This compound | Sodium azide (NaN₃) | 7-Azidoheptanoic acid | Nucleophilic Substitution |

| 2 | 7-Azidoheptanoic acid | Reducing agent (e.g., H₂/Pd) | 7-Aminoheptanoic acid | Reduction |

Synthesis of Gelators and Self-Assembled Systems

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. This compound serves as a foundational component for synthesizing specific types of LMWGs, particularly bolaamphiphiles. A bolaamphiphile consists of a hydrophobic chain with hydrophilic head groups at both ends. nih.gov

A plausible synthetic route to a cationic bolaamphiphile starts with this compound. Two molecules can be linked via their carboxylic acid groups to a central hydrophilic spacer, such as ethylenediamine, forming a dimeric structure with two terminal bromo-alkyl chains. These terminal bromine atoms can then be quaternized by reacting them with a tertiary amine, such as trimethylamine, to install cationic quaternary ammonium (B1175870) head groups.

Table 2: Example Synthesis of a Bolaamphiphile from this compound

| Step | Starting Material | Reagent | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Ethylenediamine | N,N'-bis(7-bromoheptanoyl)ethane-1,2-diamine | Amidation |

The self-assembly of these bolaamphiphiles in a solvent is driven by non-covalent interactions. The long alkyl chains derived from this compound provide van der Waals interactions, while the cationic head groups can engage in electrostatic interactions and hydrogen bonding. researchgate.net In solution, these molecules arrange themselves into fibrous structures, which entangle to form the gel network. The properties of the resulting organogel, such as its thermal stability and mechanical strength, are directly influenced by the length and nature of the hydrophobic chain provided by the initial bromo-acid. uniroma1.it

Surface Modification and Functionalization using this compound Derivatives

Derivatives of this compound are highly effective for the functionalization of surfaces, enabling the creation of materials with tailored properties such as wettability, biocompatibility, and adhesion. A prominent application is in the formation of surface-initiated polymer brushes using techniques like Atom Transfer Radical Polymerization (ATRP). rsc.orgresearchgate.net

The process begins with the chemical anchoring of a this compound derivative onto a substrate, such as a silicon wafer or metal surface, to form a self-assembled monolayer (SAM). nih.gov For a silicon surface, which is typically covered with hydroxyl (-OH) groups, the carboxylic acid end of this compound is first converted into a reactive silane, for instance, by reacting it with (3-aminopropyl)triethoxysilane to form an amide linkage, followed by immobilization. Alternatively, for gold surfaces, a thiol derivative would be used. This creates a densely packed monolayer where the alkyl chains orient away from the surface, presenting a high density of terminal bromine atoms. rsc.orgcmu.edu

These surface-bound bromine atoms act as initiators for SI-ATRP. researchgate.netresearchgate.net When the substrate is immersed in a solution containing a monomer and an ATRP catalyst system (e.g., a copper complex), polymer chains begin to grow directly from the surface. This "grafting from" method allows for the formation of dense, uniform polymer brushes with controlled thickness and composition. nih.gov The seven-carbon spacer from the original this compound ensures that the initiating sites are sufficiently distanced from the substrate surface, which can enhance the efficiency of the polymerization process.

Table 3: Process of Surface Functionalization via SI-ATRP

| Stage | Description | Key Molecule/Technique | Result |

|---|---|---|---|

| 1. Initiator Synthesis | Conversion of this compound's carboxyl group to a surface-reactive group (e.g., silane). | Silanization | ATRP Initiator with anchoring group |

| 2. Surface Anchoring | Immobilization of the initiator onto a substrate (e.g., silicon wafer). | Self-Assembled Monolayer (SAM) | Substrate with a monolayer of initiators |

This technique is exceptionally versatile for modifying the surface properties of materials for advanced applications in electronics, biomaterials, and sensor technology.

Environmental and Biodegradation Studies

Biodegradation Mechanisms and Microbial Metabolism

The biodegradation of 7-bromoheptanoic acid, an omega-bromoalkanoic acid, is contingent on the enzymatic machinery of microorganisms capable of cleaving the carbon-bromine bond. This process, known as dehalogenation, is the critical first step in the metabolism of this compound.

The ability to degrade halogenated alkanoic acids is not ubiquitous among microorganisms and often varies significantly between different bacterial strains. While specific data for this compound is limited, studies on analogous compounds, such as 6-bromohexanoate, have demonstrated that certain strains of Pseudomonas possess the enzymatic capability for dehalogenation. These bacteria utilize enzymes known as dehalogenases, which catalyze the hydrolytic cleavage of the carbon-halogen bond, releasing a halide ion and replacing it with a hydroxyl group.

The dehalogenation process can be influenced by various factors, including the growth conditions of the microbial strain. For instance, some Pseudomonas species grown on n-undecane have been shown to dehalogenate haloalkanes, while the same species grown on glycerol (B35011) did not exhibit this activity. This suggests that the expression of dehalogenase enzymes can be induced by the presence of specific substrates.

The following table illustrates the dehalogenation of various halogenated compounds by different bacterial types, providing a comparative context for the potential biodegradation of this compound.

| Bacterial Type | Substrate | Dehalogenation Activity |

| n-Undecane-utilizing bacteria | 1,9-Dichlorononane | Yes |

| n-Undecane-utilizing bacteria | 6-Bromohexanoate | Yes |

| n-Undecane-utilizing bacteria | 1-Chloroheptane | Variable |

| Benzoate-utilizing bacteria | 6-Bromohexanoate | Yes |

| Benzoate-utilizing bacteria | Chlorinated hydrocarbons | Little to none |

Modern analytical techniques play a crucial role in elucidating the metabolic pathways of compounds like this compound. Isotopic labeling, for instance, is a powerful tool for tracing the fate of atoms within a molecule during biodegradation. By synthesizing this compound with a stable isotope, such as carbon-13 (¹³C), researchers can track the incorporation of these labeled carbon atoms into microbial biomass and metabolic intermediates. This provides direct evidence of the compound's utilization by microorganisms and helps to map out the degradation pathway. While specific isotopic labeling studies on this compound are not widely documented, this methodology has been successfully applied to understand the metabolism of other fatty acids in microbial systems.

Metagenomic profiling offers a complementary approach by analyzing the collective genetic material from a microbial community in an environmental sample. scilit.comnih.govmdpi.comresearchgate.netnih.gov This technique allows for the identification of genes encoding for dehalogenase enzymes without the need to culture individual microbial species. scilit.comnih.govmdpi.comresearchgate.netnih.gov By identifying genes with high sequence similarity to known dehalogenases, scientists can infer the potential of a microbial community to degrade halogenated compounds like this compound. scilit.comnih.govmdpi.comresearchgate.netnih.gov For example, metagenomic studies of soil and wastewater treatment plants have revealed a diversity of dehalogenase genes, indicating a widespread potential for the biodegradation of such chemicals. scilit.comnih.govresearchgate.net

Environmental Fate and Persistence of Halogenated Compounds

The environmental persistence of a chemical is determined by its resistance to degradation through biological and abiotic processes. For brominated organic pollutants, persistence can vary depending on the environmental compartment (air, water, soil, or sediment) and the degree of halogenation. nih.gov

Generally, brominated compounds can be subject to photolytic degradation, where sunlight provides the energy to break the carbon-bromine bond. nih.gov This process is particularly relevant in surface waters and the upper layers of soil. nih.gov However, in deeper soil and sediment where light cannot penetrate, microbial degradation becomes the primary mechanism for the breakdown of these compounds. The persistence of brominated organic pollutants in soil and sediments can be significant, especially in the absence of microbial communities adapted to their degradation. nih.govifoodmm.cn

The following table summarizes the general persistence trends of brominated organic pollutants in different environmental compartments.

| Environmental Compartment | General Persistence Trend with Increasing Bromination | Key Degradation Process |

| Air | Increases | Atmospheric oxidation |

| Surface Water | Decreases | Photolysis |

| Soil | Decreases | Photolysis, Microbial degradation |

| Sediments | Increases | Microbial degradation (anoxic/aerobic) |

Influence of Chemical Structure on Biodegradability

The chemical structure of a halogenated compound plays a critical role in determining its biodegradability. Key structural features that influence microbial degradation include the length of the carbon chain, the type of halogen, and the position of the halogen atom.

For haloalkanoic acids, the position of the halogen is particularly important. Alpha-substituted haloalkanoic acids (where the halogen is on the carbon adjacent to the carboxylic acid group) are generally more readily degraded by specific alpha-dehalogenases. In contrast, omega-halogenated compounds like this compound (where the halogen is at the end of the carbon chain) require different enzymatic systems for the initial dehalogenation step.

The strength of the carbon-halogen bond also affects the ease of cleavage. The carbon-bromine bond is weaker than the carbon-chlorine bond, which in turn is weaker than the carbon-fluorine bond. libretexts.org Consequently, brominated compounds are often more susceptible to both biological and abiotic degradation compared to their chlorinated and fluorinated counterparts. nih.gov

The length of the alkyl chain can also impact biodegradability. While no definitive rule applies to all cases, very long-chain and highly branched structures can sometimes hinder enzymatic attack and reduce the rate of degradation.

The table below provides a qualitative comparison of how different structural features of halogenated carboxylic acids can influence their biodegradability.

| Structural Feature | Influence on Biodegradability | Rationale |

| Halogen Type | I > Br > Cl > F | Decreasing bond strength facilitates enzymatic cleavage. libretexts.org |

| Halogen Position | α-position often more readily degraded | Specific dehalogenases target the α-carbon. |

| Chain Length | Variable | Can affect enzyme-substrate binding and cell uptake. |

| Branching | Generally decreases biodegradability | Steric hindrance can inhibit enzyme access. |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 7-bromoheptanoic acid, and how can purity be optimized during synthesis?

- Methodology : The synthesis typically involves bromination of heptanoic acid derivatives. For example, lithium acetylide–EDA and propanal have been used in stepwise protocols to introduce functional groups (e.g., hydroxyl or alkyne moieties) while retaining the bromoalkyl chain . Purification often employs column chromatography with gradients of AcOH/MeOH/DCM (1:1:100) to isolate the compound as a colorless oil (~50% yield) . Purity can be validated via ¹H/¹³C NMR and ESI-HRMS to confirm structural integrity and absence of side products .

Q. How is this compound characterized spectroscopically, and what key peaks distinguish it from analogs?

- Data Analysis : In CD₃OD, the compound shows distinct NMR signals:

- ¹H NMR: δ 0.98 (t, J = 7.4 Hz, terminal CH₃), δ 2.21–2.29 (m, Br-CH₂ and COOH-CH₂), δ 4.20 (tt, alkyne proton) .

- ¹³C NMR: δ 177.7 (COOH), δ 85.3/82.5 (alkyne carbons) .

ESI-HRMS confirms the molecular ion [M + Na⁺] at m/z 235.1307 . These features differentiate it from non-brominated or shorter-chain analogs.

Q. What are the primary applications of this compound in foundational organic chemistry research?

- Experimental Design : The compound serves as a versatile building block for synthesizing enzyme inhibitors (e.g., Nampt inhibitors for anticancer studies) and histone deacetylase (HDAC) inhibitors via click chemistry or amide coupling . Its bromine atom enables nucleophilic substitution reactions, facilitating alkyl chain elongation or functionalization .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of this compound in cross-coupling reactions?

- Contradiction Analysis : While polar aprotic solvents (e.g., DMF) typically enhance SN2 reactivity, competing elimination pathways may arise due to steric hindrance in longer alkyl chains. Comparative studies using Pd-catalyzed couplings (e.g., Suzuki-Miyaura) versus nucleophilic substitutions (e.g., with NaN₃) should quantify yields and byproducts via HPLC or GC-MS . For example, strain-specific biodegradation studies show bromide release (175 µg with Pseudomonas strain C7), suggesting enzymatic vs. abiotic pathway dominance .

Q. What computational or experimental strategies resolve contradictions in biodegradation data for this compound across microbial strains?

- Methodology : Biodegradation assays (e.g., O₂ consumption measurements) reveal strain-dependent metabolism: Pseudomonas C7 releases 175 µg Br⁻, while other strains show minimal activity . To resolve discrepancies, use isotopic labeling (e.g., ¹³C-tracing) to track carbon fate and metagenomic profiling to identify strain-specific dehalogenase genes . Contradictions may stem from enzyme specificity or substrate uptake efficiency.

Q. How can this compound be integrated into modular drug design workflows while mitigating synthetic bottlenecks?

- Experimental Design : Employ parallel synthesis techniques (e.g., Ugi reactions) to generate diverse derivatives. For HDAC inhibitors, combine this compound with SAHA (suberoylanilide hydroxamic acid) analogs via azide-alkyne cycloaddition, optimizing molar ratios (e.g., 1.5:1 azide:alkyne) to maximize yield . Validate inhibitory activity via IC₅₀ assays against HDAC isoforms, comparing with non-brominated controls .

Data Presentation and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for multi-institutional studies?

- Guidelines :

- Document reaction parameters (e.g., stoichiometry, catalyst loading, solvent purity) in supplementary materials .

- Report NMR acquisition settings (e.g., 400 MHz for ¹H, CD₃OD as solvent) and HRMS calibration standards .

- Share raw chromatograms and spectral data via repositories like Zenodo to enable independent verification .

Q. How should researchers address variability in bioactivity data for this compound-derived compounds?

- Contradiction Analysis : Use meta-analysis to aggregate data from independent studies. For example, compare IC₅₀ values of HDAC inhibitors across cell lines (e.g., HeLa vs. MCF-7) and apply statistical tests (ANOVA) to identify cell-type-specific effects . Transparently report batch-to-batch compound variability (e.g., ±5% purity thresholds) .

Tables for Key Data

Table 1 : Biodegradation Metrics of this compound

| Microbial Strain | Br⁻ Release (µg) | O₂ Consumption (µmol) |

|---|---|---|

| Pseudomonas C7 | 175 | Minimal |

| Strain C6 | 125 | Moderate |

Table 2 : Synthetic Yields Under Varied Conditions

| Reaction Type | Solvent System | Yield (%) | Purity (NMR) |

|---|---|---|---|

| Alkyne Coupling | DCM/MeOH/AcOH | 50 | >98% |

| HDAC Inhibitor Prep | DMF/H₂O | 65 | 95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.